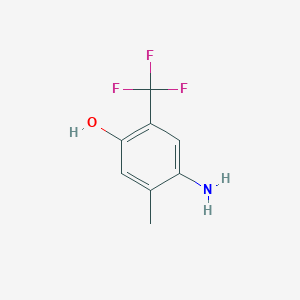

4-Amino-5-methyl-2-(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

4-amino-5-methyl-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H8F3NO/c1-4-2-7(13)5(3-6(4)12)8(9,10)11/h2-3,13H,12H2,1H3 |

InChI Key |

WBBJOGQTILHIQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Nitration, Reduction, and Trifluoromethylation Sequence

A classical approach involves starting from a suitably substituted phenol or phenol derivatives, followed by nitration, reduction, and trifluoromethylation:

- Step 1: Nitration of phenol to introduce a nitro group at the desired position.

- Step 2: Reduction of the nitro group to an amino group, yielding a phenol derivative with an amino substituent.

- Step 3: Introduction of the trifluoromethyl group via electrophilic trifluoromethylation at the aromatic ring.

This method leverages the activating nature of the hydroxyl group on phenol, facilitating substitution reactions. However, the regioselectivity of trifluoromethylation is critical and can be controlled via directing groups or reaction conditions.

Trifluoromethylation Using Electrophilic Reagents

The development of shelf-stable electrophilic trifluoromethylating reagents has enabled milder and more selective trifluoromethylation:

- Reagents: S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, or similar reagents, are used for electrophilic trifluoromethylation.

- Reaction Conditions: Mild conditions with phase-transfer catalysts or in solvents like acetonitrile or dichloromethane.

- Outcome: Selective introduction of the trifluoromethyl group onto phenolic substrates at the desired position.

This approach is supported by recent advances in reagent stability and reactivity, enabling large-scale synthesis.

Diazotization and Coupling Method

Diazotization of 4-Amino-5-methylphenol

- Step 1: Diazotization of aniline derivatives (or amino phenols) using sodium nitrite in acidic conditions to generate diazonium salts.

- Step 2: Coupling of diazonium salts with phenol derivatives bearing trifluoromethyl groups or methyl groups at specific positions.

This method allows for regioselective substitution, especially when controlling the electronic effects of the substituents on the aromatic ring.

Coupling with Trifluoromethyl-Substituted Phenols

The coupling process involves electrophilic substitution where the diazonium ion reacts with the phenol ring, introducing the amino group at the para position relative to the hydroxyl group.

Multistep Synthesis via Precursors

Synthesis from 4-Amino-5-methylphenol

- Step 1: Synthesize or obtain 4-Amino-5-methylphenol.

- Step 2: Subject this compound to electrophilic trifluoromethylation using reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.

- Step 3: Purify the trifluoromethylated product via chromatography or recrystallization.

This approach benefits from the availability of 4-Amino-5-methylphenol and the stability of electrophilic trifluoromethylating agents.

Patent and Literature Supported Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines .

Scientific Research Applications

4-Amino-5-methyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5)

- Structural Difference: Trifluoromethyl at position 3 and amino at position 3.

- Properties: Similar molecular weight but altered electronic effects due to proximity of amino and -CF₃ groups. Likely reduced acidity compared to the target compound due to intramolecular hydrogen bonding .

2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)

- Structural Difference: Amino at position 2 and -CF₃ at position 4.

- Properties : Higher acidity than the target compound due to the electron-withdrawing -CF₃ group ortho to the hydroxyl, enhancing deprotonation .

Fluoro-Substituted Trifluoromethylphenols

5-Fluoro-2-(trifluoromethyl)phenol

2-Fluoro-5-(trifluoromethyl)phenol

- Structural Difference : Fluoro at position 2 and -CF₃ at position 5.

- Properties : Steric hindrance near the hydroxyl group may reduce solubility in polar solvents .

Nitro and Chloro Derivatives

Trifluoromethyl-4-nitrophenol (TFM, CAS 88-30-2)

4-Amino-3-chloro-5-(trifluoromethyl)phenol

- Structural Difference : Chloro substituent at position 3.

- Properties: Chlorine’s inductive effect enhances oxidative stability but may introduce toxicity risks. Log P increases compared to non-chlorinated analogs .

Methyl and Multi-Substituted Analogs

5-Amino-4-chloro-2-methylphenol (CAS 110102-86-8)

5-Amino-2,4-difluorophenol (CAS 113512-71-3)

- Structural Difference : Two fluoro groups at positions 2 and 4.

- Properties : Enhanced acidity (pKa ~4.5) and lower molecular weight (145.11 g/mol) compared to the target compound (MW 205.16 g/mol) .

Biological Activity

4-Amino-5-methyl-2-(trifluoromethyl)phenol, an organic compound with the molecular formula , has garnered attention for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group significantly enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound is characterized by:

- Amino group (-NH₂) : Contributes to its basicity and ability to form hydrogen bonds.

- Methyl group (-CH₃) : Enhances hydrophobic interactions.

- Trifluoromethyl group (-CF₃) : Increases lipophilicity and modulates electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| IUPAC Name | 4-Amino-5-methyl-2-(trifluoromethyl)phenol |

Mechanisms of Biological Activity

Research indicates that 4-Amino-5-methyl-2-(trifluoromethyl)phenol exhibits several biological activities through various mechanisms:

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : It may interact with receptors involved in signaling pathways associated with diseases, thereby affecting cellular responses.

- Anticancer Properties : Studies suggest that derivatives of this compound can inhibit cell proliferation and induce differentiation in various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Amino-5-methyl-2-(trifluoromethyl)phenol:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest. The mechanism was linked to the modulation of key signaling pathways such as MAPK and PI3K/Akt .

- Enzyme Inhibition : Another research focused on the compound's ability to inhibit enzymes involved in neurotransmitter uptake, showing a six-fold increase in potency compared to non-fluorinated analogs . This suggests its potential use in treating neurological disorders.

- Antimicrobial Effects : Research indicated that derivatives of this compound exhibited antimicrobial activity against various pathogens, suggesting applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

The unique structure of 4-Amino-5-methyl-2-(trifluoromethyl)phenol allows it to be compared with other similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Amino-2,5-bis(trifluoromethyl)phenol | Contains two trifluoromethyl groups; enhanced reactivity. |

| 4-(Trifluoromethyl)phenol | Lacks amino and methyl groups; less versatile. |

| 2-Amino-5-methyl-4-(trifluoromethyl)phenol | Different positioning affects reactivity and properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.